molecular formula C12H18N4O4 B1674361 ICRF-193 CAS No. 21416-88-6

ICRF-193

Cat. No.: B1674361
CAS No.: 21416-88-6
M. Wt: 282.30 g/mol
InChI Key: OBYGAPWKTPDTAS-OCAPTIKFSA-N
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Description

2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- is a chemical compound known for its unique structure and properties It is a derivative of piperazinedione, characterized by the presence of two piperazinedione rings connected by a 1,2-dimethyl-1,2-ethanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- typically involves the reaction of propylenediamine tetraacetic tetraamide with an alkali metal derivative of dimethyl sulfoxide in a dipolar aprotic solvent. This reaction forms a dialkali metal salt, which is then neutralized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazinedione derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Applications

ICRF-193 has been primarily studied for its anticancer properties due to its ability to stabilize the DNA-topoisomerase II complex, preventing DNA cleavage and subsequent cell division.

Case Study: Efficacy in Cancer Cell Lines

  • A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound showed a concentration-dependent protective effect against doxorubicin-induced toxicity in neonatal ventricular cardiomyocytes, highlighting its potential as a cardioprotective agent during chemotherapy .

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-77020.3Inhibition of topoisomerase II activity
U937 (macrophage)0.5Modulation of inflammatory cytokines
HeLa0.2Induction of apoptosis

Modulation of Inflammatory Responses

Recent research has revealed that this compound can modulate inflammatory responses by affecting cytokine secretion.

Case Study: IL-1β Secretion in Macrophages

  • In an in vitro study using human macrophage-like cells, this compound reduced the secretion of interleukin-1 beta (IL-1β) in response to lipopolysaccharide (LPS) stimulation without altering IL-1β mRNA levels. This indicates that while this compound does not directly influence gene transcription, it may affect post-transcriptional processes involved in cytokine release .

Effects on Chromatin Dynamics

This compound has been shown to influence chromatin assembly and organization during cell division.

Case Study: Chromatin Perturbation in Xenopus Egg Extracts

  • A detailed analysis revealed that this compound perturbs nucleosome spacing during chromatin assembly, which could explain some cellular effects observed with this compound. It was found that this compound does not prevent nucleosome deposition but alters the density and arrangement of nucleosomes, potentially impacting gene expression and chromosomal stability .

Table 2: Effects of this compound on Nucleosome Dynamics

ParameterControlThis compound Treatment
Nucleosome DensityHighReduced
Chromatin Fiber ElongationNormalIncreased
Topoisomerase II ActivityActiveInhibited

Pharmacokinetics and Prodrug Development

The pharmacokinetics of this compound have been explored through the development of water-soluble prodrugs, enhancing its therapeutic potential.

Case Study: GK-667 Prodrug

  • The prodrug GK-667 was developed to improve solubility and reduce cytotoxicity while maintaining effective release of this compound within cells. In vivo studies demonstrated that GK-667 achieves adequate plasma concentrations necessary for cardioprotection against anthracycline toxicity, making it a promising candidate for further clinical development .

Mechanism of Action

The mechanism of action of 2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its similar counterparts.

Biological Activity

ICRF-193, a bisdioxopiperazine derivative, is primarily recognized as a selective inhibitor of DNA topoisomerase II (Top2). This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to interfere with DNA replication and repair processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and implications for therapeutic use.

This compound exerts its biological effects primarily through the inhibition of topoisomerase II. This enzyme plays a critical role in DNA replication by introducing transient double-strand breaks to relieve torsional strain during DNA unwinding. This compound stabilizes the enzyme-DNA complex, preventing the re-ligation of these breaks, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • Inhibition of Top2 Activity : Studies have shown that this compound effectively inhibits Top2 catalytic activity, leading to increased DNA damage markers such as γH2AX, indicating double-strand breaks in treated cells .
  • Cell Cycle Arrest : Treatment with this compound results in a significant increase in G2 phase cells while decreasing early replicating cells. This suggests a delay in the S to G2 phase transition, likely due to the accumulation of unresolved DNA damage .

1. Impact on Cell Division

This compound has been shown to induce abnormal spindle dynamics during mitosis. In studies using Schizosaccharomyces pombe, treated cells exhibited arched telophase spindles that often resulted in ploidy increases due to improper chromosome segregation .

2. Cardioprotective Properties

Interestingly, this compound has demonstrated cardioprotective effects against anthracycline-induced toxicity in vitro. In experiments with neonatal ventricular cardiomyocytes (NVCMs), this compound exhibited significant protective effects at concentrations as low as 0.3 µM, outperforming traditional cardioprotectants .

3. Modulation of Cytokine Secretion

Recent research indicates that this compound can modulate the secretion of pro-inflammatory cytokines such as IL-1β from macrophage-like cells. Upon exposure to lipopolysaccharide (LPS), this compound reduced IL-1β secretion by approximately 40%, suggesting its potential role in treating inflammatory disorders .

Case Studies and Experimental Data

Study ReferenceModel OrganismKey Findings
Human CellsIncreased γH2AX levels post-treatment; G2 phase arrest observed.
NVCMsConcentration-dependent attenuation of DAU-induced cytotoxicity; effective at 0.3 µM.
S. pombeInduced arched telophase spindles leading to increased ploidy; disrupted normal mitotic processes.
Human MacrophagesReduced IL-1β secretion without altering mRNA levels; potential for anti-inflammatory applications.

Properties

IUPAC Name

4-[(2S,3R)-3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGAPWKTPDTAS-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259810
Record name meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21416-88-6
Record name meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICRF 193
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name meso-4,4'-(3,2-Butanediyl)-bis(2,6-piperazinedione)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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